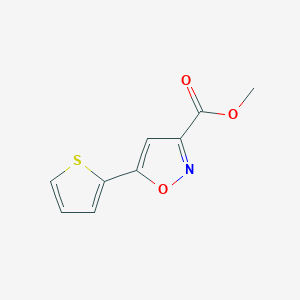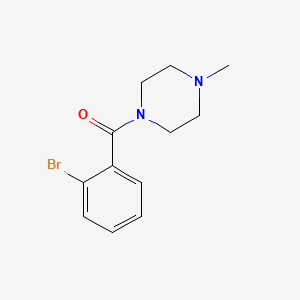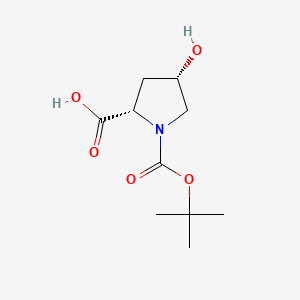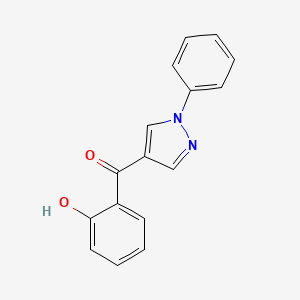
Methyl 5-(2-thienyl)isoxazole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Methyl 5-(2-thienyl)isoxazole-3-carboxylate involves efficient methodologies, including one-pot high-throughput synthesis techniques. For example, a methodology for the synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates via a 2·2·2-component reaction has been developed, highlighting the compound's versatility in generating pharmacophore libraries with significant yields (Biswas et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been examined through various analytical techniques. Studies involving density functional theory (DFT) and X-ray diffraction have provided insights into the compound's structural attributes and electronic properties, contributing to a better understanding of its chemical behavior (Jezierska et al., 2003).
Chemical Reactions and Properties
Research has explored the reactivity of this compound and its derivatives in various chemical reactions. For instance, the bromination of the methyl group in related compounds demonstrates the potential for further functionalization, leading to the synthesis of precursor compounds for further chemical transformations (Roy et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and material science. These properties are often characterized using techniques like crystallography and spectroscopy, aiding in the design of new materials and compounds with desired physical characteristics.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, have been studied to understand its potential in synthetic chemistry. Its behavior in cycloaddition reactions, nucleophilic substitutions, and its role as a precursor in the synthesis of heterocycles and carbazole derivatives are of particular interest (Martins et al., 2002).
Aplicaciones Científicas De Investigación
Bromination and Synthesis of Heterocycles
Roy et al. (2004) discussed the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, which is a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate. These products have been utilized as substrates for synthesizing isoxazole-fused heterocycles, demonstrating the compound's utility in chemical synthesis processes (Roy, Rajaraman, & Batra, 2004).
Synthesis of α-Aminopyrrole Derivatives
Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. The process involves a cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation, showcasing the compound's role in producing complex organic structures (Galenko et al., 2019).
Isoxazole–Oxazole Conversion
Doleschall and Seres (1988) explored a novel base-catalyzed isoxazole-oxazole ring transformation. They converted ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, indicating the compound's versatility in chemical transformations (Doleschall & Seres, 1988).
Biological Activity and Drug Synthesis
Kletskov et al. (2018) synthesized methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate by esterification with comenic acid, and further alkylated it with isoxazole and isothiazole derivatives. These compounds, when combined with antitumor drugs, showed a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 5-(2-thienyl)isoxazole-3-carboxylate primarily targets specific enzymes and receptors involved in inflammatory and immune responses. These targets include cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathways, which play crucial roles in mediating inflammation and immune responses .
Mode of Action
The compound interacts with COX enzymes by inhibiting their activity, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines . This dual action helps in mitigating inflammation and modulating immune responses.
Biochemical Pathways
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are lipid compounds that contribute to inflammation, pain, and fever. The modulation of the NF-κB pathway affects the transcription of various genes involved in immune and inflammatory responses, leading to decreased production of cytokines such as TNF-α, IL-1β, and IL-6 .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability of approximately 68.71% . It is metabolized primarily in the liver through oxidative pathways and is excreted via the kidneys. The compound’s half-life and clearance rates are influenced by its metabolic stability and the efficiency of renal excretion .
Result of Action
At the molecular level, the inhibition of COX enzymes and modulation of the NF-κB pathway result in decreased production of pro-inflammatory mediators. This leads to reduced inflammation, pain, and fever at the cellular level. The compound’s action also helps in modulating immune responses, making it potentially useful in treating autoimmune and inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound. For instance, acidic or basic conditions can affect the compound’s stability and solubility, impacting its bioavailability. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, potentially affecting its therapeutic efficacy .
Propiedades
IUPAC Name |
methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUBQXDECCWAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361394 | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
517870-23-4 | |
| Record name | Methyl 5-(2-thienyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















